molecular formula C21H30O3 B10753280 Hydroxyprogesterone CAS No. 110850-01-6

Hydroxyprogesterone

Cat. No.: B10753280
CAS No.: 110850-01-6
M. Wt: 330.5 g/mol
InChI Key: DBPWSSGDRRHUNT-CEGNMAFCSA-N
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Description

Hydroxyprogesterone, also known as 17α-hydroxyprogesterone, is an endogenous progestogen steroid hormone related to progesterone. It plays a crucial role in the biosynthesis of other steroid hormones, including corticosteroids, androgens, and estrogens. This compound is primarily produced in the adrenal glands and gonads and is involved in various physiological processes, including the menstrual cycle and pregnancy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyprogesterone can be synthesized through several methods. One common approach involves the hydroxylation of progesterone. This reaction typically uses a hydroxylating agent such as selenium dioxide or osmium tetroxide in the presence of a suitable solvent like tetrahydrofuran. The reaction conditions often require controlled temperatures and specific reaction times to achieve optimal yields .

Industrial Production Methods

In industrial settings, this compound is often produced using microbial fermentation processes. Specific strains of microorganisms, such as certain species of fungi or bacteria, are employed to convert progesterone into this compound. This biotransformation process is advantageous due to its high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hydroxyprogesterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 17α-hydroxyprogesterone acetate.

    Reduction: 17α-hydroxyallopregnanolone.

    Substitution: This compound caproate.

Scientific Research Applications

Hydroxyprogesterone has numerous scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various steroid hormones.

    Biology: Studied for its role in the regulation of the menstrual cycle and pregnancy.

    Medicine: Employed in the treatment of conditions such as congenital adrenal hyperplasia and preterm birth prevention.

    Industry: Utilized in the production of steroid-based pharmaceuticals

Mechanism of Action

Hydroxyprogesterone exerts its effects by binding to progesterone receptors in various tissues, including the uterus, ovaries, breasts, and central nervous system. This binding activates specific gene expression pathways that regulate reproductive functions, including the maintenance of pregnancy and the menstrual cycle. The exact mechanism by which this compound prevents preterm birth is not fully understood but is believed to involve multiple pathways .

Comparison with Similar Compounds

Hydroxyprogesterone is often compared with other progestogens, such as progesterone and this compound caproate. While all these compounds share similar structures and functions, they differ in their pharmacokinetics and clinical applications:

Similar Compounds

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPWSSGDRRHUNT-CEGNMAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040747, DTXSID00859075
Record name 17alpha-Hydroxyprogesterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-Hydroxypregn-4-ene-3,20-dione, (+/-)-
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URL https://comptox.epa.gov/dashboard/DTXSID00859075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00648 mg/mL
Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

ADMIN OF ESTROGEN & PROGESTIN, AS CONTAINED IN COMBINATION OR SEQUENTIAL PREPN, COULD INTERFERE WITH FERTILITY IN ANY ONE OF SEVERAL WAYS. HOWEVER, IT IS CLEAR THAT, AS CURRENTLY USED, MIXTURE INHIBITS OVULATION. ...CONTINUED ACTION OF PROGESTERONE SERVES TO INHIBIT RELEASE OF LH. /PROGESTINS/, IT ACTS AS ANTIGONADOTROPHIC AGENT ON ANTERIOR PITUITARY INHIBITING FSH RELEASE &, THUS, FOLLICULAR GROWTH, ESTROGEN PRODUCTION, & ESTRUS. IT ALSO INHIBITS LH RELEASE, THUS PREVENTING OVULATION, CORPORA LUTEA FORMATION, & FURTHER PROGESTERONE SECRETION. BY INHIBITING LH...HOLDS PROGESTERONE LEVELS IN CHECK.
Record name 17ALPHA-HYDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
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Color/Form

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL

CAS No.

68-96-2, 110850-01-6
Record name 17-Hydroxyprogesterone
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Record name Hydroxyprogesterone [INN:BAN]
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Record name Hydroxyprogesterone
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Record name 17-Hydroxyprogesterone
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Record name 17alpha-Hydroxyprogesterone
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Record name 17-Hydroxypregn-4-ene-3,20-dione, (+/-)-
Source EPA DSSTox
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Record name Hydroxyprogesterone
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Record name HYDROXYPROGESTERONE
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Record name 17ALPHA-HYDROXYPROGESTERONE
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Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222-223 °C, 219 - 220 °C
Record name 17ALPHA-HYDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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